molecular formula C26H23N5O3S B4320094 N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B4320094
M. Wt: 485.6 g/mol
InChI Key: SHFURRMSKBSBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic rings, triazole, and acridine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the triazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acridine moiety: This can be achieved through nucleophilic substitution reactions.

    Thioether formation: The final step involves the reaction of the triazole intermediate with a thiol compound to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, its acridine moiety can intercalate into DNA, disrupting replication and transcription. The triazole ring may also interact with enzymes, inhibiting their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxy-3-methoxybenzyl)acetamide: Shares a similar acetamide structure but lacks the triazole and acridine moieties.

    N-(4-Methyl-3-methoxyphenyl)acetamide: Similar aromatic structure but without the triazole and acridine components.

Uniqueness

N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of aromatic, triazole, and acridine moieties, which contribute to its diverse chemical properties and potential applications. This structural complexity allows it to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-methyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-30-23(28-29-26(30)35-16-24(32)27-17-8-7-9-18(14-17)34-2)15-31-21-12-5-3-10-19(21)25(33)20-11-4-6-13-22(20)31/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFURRMSKBSBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-METHOXYPHENYL)-2-({4-METHYL-5-[(9-OXO-9,10-DIHYDROACRIDIN-10-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

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